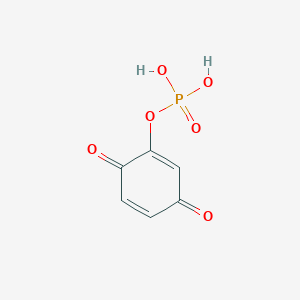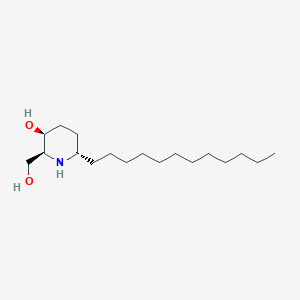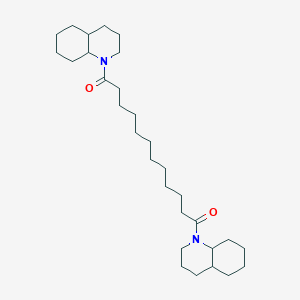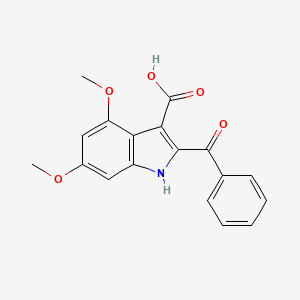
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which combines an indole moiety with a benzodiazepine framework. The presence of both indole and benzodiazepine rings in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzodiazepine Moiety: The benzodiazepine ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone or ketoester.
Coupling of Indole and Benzodiazepine Rings: The final step involves the coupling of the indole and benzodiazepine moieties through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its effects on the central nervous system.
Biological Studies: The compound is used to investigate cellular pathways and mechanisms of action in various biological systems.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may modulate other neurotransmitter systems, contributing to its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Indole Derivatives: Compounds such as tryptophan and serotonin, which contain the indole moiety.
Uniqueness
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combined indole and benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines or indole derivatives. This dual structure allows for potential interactions with multiple molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
Propriétés
Numéro CAS |
827347-64-8 |
|---|---|
Formule moléculaire |
C30H23N3 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-(5-methyl-2-phenyl-1H-indol-3-yl)-4-phenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C30H23N3/c1-20-16-17-24-23(18-20)29(30(33-24)22-12-6-3-7-13-22)28-19-27(21-10-4-2-5-11-21)31-25-14-8-9-15-26(25)32-28/h2-19,32-33H,1H3 |
Clé InChI |
UUDZVUCYUFTCGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2C3=CC(=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


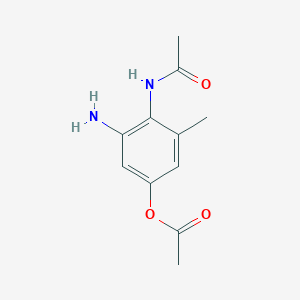
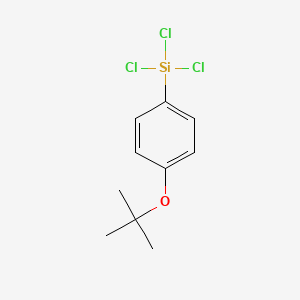
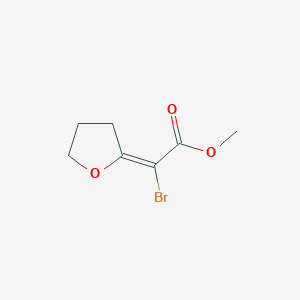
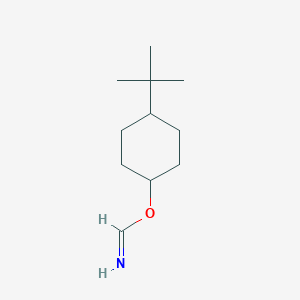
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
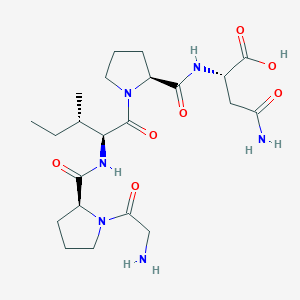
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
